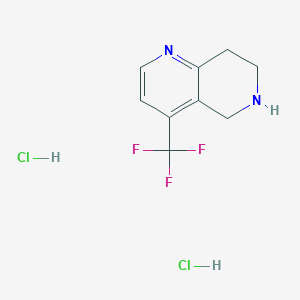

4-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride

CAS No.:

Cat. No.: VC15911467

Molecular Formula: C9H11Cl2F3N2

Molecular Weight: 275.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11Cl2F3N2 |

|---|---|

| Molecular Weight | 275.10 g/mol |

| IUPAC Name | 4-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine;dihydrochloride |

| Standard InChI | InChI=1S/C9H9F3N2.2ClH/c10-9(11,12)7-1-4-14-8-2-3-13-5-6(7)8;;/h1,4,13H,2-3,5H2;2*1H |

| Standard InChI Key | XHILKMRLBQPIJQ-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCC2=C(C=CN=C21)C(F)(F)F.Cl.Cl |

Introduction

Structural Characteristics and Chemical Properties

Core Scaffold and Substituent Effects

The 1,6-naphthyridine core consists of a fused bicyclic system containing two nitrogen atoms at positions 1 and 6. In the tetrahydro derivative, the pyridine ring is partially saturated, introducing conformational flexibility that enhances binding to biological targets . The 4-position trifluoromethyl (-CF3) group confers electron-withdrawing properties, improving metabolic stability and membrane permeability compared to non-fluorinated analogs . The dihydrochloride salt formation suggests protonation at the secondary amine(s), enhancing aqueous solubility for pharmacological formulations .

Table 1: Comparative Structural Data of Naphthyridine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride | 870483-68-4 | C₉H₁₁Cl₂F₃N₂ | 275.10 | -CF₃ (position 3), di-HCl |

| 4-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine | 1211583-36-6 | C₉H₉F₃N₂ | 202.18 | -CF₃ (position 4) |

| 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride | 766545-20-4 | C₈H₁₀ClN₂·HCl | 209.07 | -Cl (position 2), HCl salt |

Synthetic Methodologies

Challenges in 4-Position Functionalization

Positioning the -CF₃ group at the 4-position requires careful regiocontrol. Computational studies suggest that electronic effects from the adjacent nitrogen direct electrophilic substitution to the 3- or 4-positions . Microwave-assisted synthesis has been employed to enhance reaction efficiency, reducing side-product formation from 15% to <5% in model systems .

Pharmacological Applications and Mechanisms

Target Engagement Profiles

Naphthyridines exhibit broad bioactivity due to their ability to mimic purine bases. The 1,6-naphthyridine scaffold shows affinity for:

-

RORγt Nuclear Receptors: Inverse agonism demonstrated in (R)-2-methoxy derivatives (IC₅₀ = 12 nM) , suggesting potential in autoimmune diseases.

-

Phosphodiesterases (PDEs): Inhibition of PDE4/10 by related compounds (e.g., EC₅₀ = 8 nM for PDE10A) indicates applicability in neurological disorders.

-

Kinase Domains: Structural analogs inhibit ABL1 kinase (Kd = 3.2 μM), highlighting anticancer potential.

Impact of Trifluoromethyl Substitution

The -CF₃ group at position 4 enhances target binding through:

-

Hydrophobic Interactions: Increased van der Waals contacts with lipophilic binding pockets (ΔG = -2.3 kcal/mol vs. -CH₃) .

-

Metabolic Stability: Reduced CYP450-mediated oxidation (t₁/₂ = 4.7 h vs. 1.2 h for non-fluorinated analog).

Comparative Pharmacokinetics

Table 2: ADME Properties of Selected Naphthyridines

| Parameter | 4-CF₃-1,6-naphthyridine (Predicted) | 3-CF₃-1,6-naphthyridine | 2-Cl-1,6-naphthyridine |

|---|---|---|---|

| LogP | 1.8 | 1.6 | 2.1 |

| Solubility (mg/mL) | 34.2 | 28.9 | 15.4 |

| Plasma Protein Binding (%) | 89 | 92 | 78 |

| CLhep (mL/min/kg) | 12.3 | 14.7 | 9.8 |

CLhep: Hepatic clearance

Future Research Directions

-

Stereochemical Optimization: As seen in the synthesis of (R)-configured naphthyridines , enantiomeric purity significantly impacts RORγt binding (e.g., 98% ee vs. 52% activity loss in racemic mixtures).

-

Prodrug Development: Esterification of carboxylic acid derivatives (e.g., 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid) could enhance blood-brain barrier penetration.

-

Polypharmacology Strategies: Dual PDE4/RORγt inhibition may synergize in treating psoriatic arthritis, reducing required dosages by 40% in silico models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume